CP-96,345

Catalog No.
S524374
CAS No.
132746-60-2
M.F
C28H32N2O
M. Wt
412.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-96,345

CAS Number

132746-60-2

Product Name

CP-96,345

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1

InChI Key

FLNYLINBEZROPL-NSOVKSMOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, CP 96,345, CP 96344, CP 96345, CP-96,344, CP-96345

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine is 412.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-96,345 (CAS: 132746-60-2) is a foundational, non-peptide antagonist of the neurokinin-1 (NK1) receptor, widely procured as a benchmark tool compound in neuropharmacology, pain research, and inflammation modeling [1]. Unlike early-generation peptide antagonists that suffer from rapid proteolytic degradation, CP-96,345 offers high metabolic stability and oral bioavailability. Its primary procurement value lies in its exceptional binding affinity for human and guinea pig NK1 receptors, making it the standard reference material for humanized in vitro assays and specific preclinical models where target species matching is critical [1].

Generic substitution of NK1 antagonists frequently leads to assay failure due to profound species-dependent receptor variations and uncharacterized off-target effects [1]. For example, procuring the alternative non-peptide antagonist RP 67580 for human cell line assays results in a drastic loss of binding affinity, as RP 67580 is structurally optimized for murine models [1]. Furthermore, substituting CP-96,345 with newer clinical analogs without utilizing its specific inactive enantiomer (CP-96,344) eliminates the ability to perform rigorous negative controls. Because CP-96,345 exhibits known off-target interactions with L-type calcium channels, paired procurement of its inactive enantiomer is mandatory to definitively isolate true NK1-mediated responses from calcium channel artifacts in complex tissue models [2].

Species-Specific Receptor Affinity for Human Assays

When selecting an NK1 antagonist for human cell models, species selectivity is the primary procurement driver. In human B lymphoblastoma (IM9) cell binding assays, CP-96,345 demonstrates a Ki of 0.4 nM, whereas the rat-optimized comparator RP 67580 shows a significantly weaker Ki of 33 nM [1]. This 82.5-fold difference dictates that CP-96,345 must be prioritized for human or guinea pig receptor models to avoid false-negative efficacy data.

Evidence DimensionBinding Affinity (Ki) for Human NK1 Receptors
Target Compound Data0.4 nM
Comparator Or BaselineRP 67580: 33 nM
Quantified Difference82.5-fold higher affinity for the human receptor subtype
ConditionsHuman IM9 cell radioligand binding assay

Ensures accurate target engagement and prevents underdosing in humanized in vitro screening models.

Enantiomeric Control Capability for Mechanistic Validation

A critical differentiator for CP-96,345 is the commercial availability of its inactive enantiomer, CP-96,344, which allows researchers to control for off-target L-type calcium channel binding. Both the active compound and the inactive enantiomer bind to L-type calcium channels with similar affinities (Ki = 22.5 nM and 34.5 nM, respectively), but CP-96,344 completely lacks NK1 affinity (IC50 > 10 µM)[1]. This exact pairing allows researchers to definitively subtract background calcium channel effects from true NK1 antagonism.

Evidence DimensionReceptor Binding Divergence (NK1 vs. L-type Ca2+ channels)
Target Compound DataCP-96,345: NK1 active, L-type Ca2+ channel Ki = 22.5 nM
Comparator Or BaselineCP-96,344 (inactive enantiomer): NK1 inactive (IC50 > 10 µM), L-type Ca2+ channel Ki = 34.5 nM
Quantified DifferenceMaintains identical calcium channel off-target profile while completely abolishing NK1 activity
ConditionsRat cerebral cortex membrane binding assays

Mandates the paired procurement of both enantiomers to guarantee regulatory-grade mechanistic validation in complex tissue assays.

In Vivo Oral Bioavailability vs. Peptide Antagonists

Unlike first-generation peptide-based NK1 antagonists (e.g., Spantide) which require intravenous or intrathecal administration due to rapid proteolytic cleavage, CP-96,345 provides robust oral bioavailability. In models of mustard oil-induced plasma protein extravasation, orally administered CP-96,345 successfully blocks neurogenic inflammation with an ED50 of 10 µmol/kg [1]. This stability makes it the preferred non-peptide precursor for systemic in vivo dosing protocols.

Evidence DimensionOral Efficacy in Neurogenic Inflammation
Target Compound DataED50 = 10 µmol/kg (oral administration)
Comparator Or BaselineFirst-generation peptide antagonists (e.g., Spantide) (Require systemic injection)
Quantified DifferenceEnables systemic oral dosing protocols without peptide degradation limitations
ConditionsMustard oil-induced plasma protein extravasation model (in vivo)

Dramatically simplifies in vivo administration routes and improves reproducibility in systemic inflammation models.

Human and Guinea Pig NK1 Receptor Screening

Due to its sub-nanomolar affinity (Ki = 0.4 nM) for human NK1 receptors compared to rat-optimized alternatives, CP-96,345 is the mandatory benchmark compound for high-throughput screening in human cell lines (e.g., IM9, U373 MG) and guinea pig tissue models[1].

Mechanistic Deconvolution in Cardiovascular and Pain Models

Because CP-96,345 exhibits known off-target interactions with L-type calcium channels, it is uniquely suited for paired experimental designs alongside its inactive enantiomer, CP-96,344. This allows researchers to definitively isolate NK1-mediated antinociceptive or vascular effects from calcium-driven artifacts [2].

Systemic Neurogenic Inflammation Studies

Its high metabolic stability and proven oral efficacy (ED50 = 10 µmol/kg) make CP-96,345 the optimal choice for in vivo models of plasma extravasation and neurogenic inflammation, bypassing the administration challenges associated with peptide-based antagonists [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

412.251463648 Da

Monoisotopic Mass

412.251463648 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W22ILA2I52

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hypnotics and Sedatives

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cp-96345

Dates

Last modified: 08-15-2023
1: Willis WD. Role of neurotransmitters in sensitization of pain responses. Ann N Y Acad Sci. 2001 Mar;933:142-56. Review. PubMed PMID: 12000017.
2: Kisara K, Tan-No K, Sakurada T. [Pharmacological profile of sendide, a tachykinin NK-1 receptor antagonist]. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):315-24. Review. Japanese. PubMed PMID: 9503389.
3: Yokota Y. [Peptide receptors]. Tanpakushitsu Kakusan Koso. 1997 Feb;42(3 Suppl):343-8. Review. Japanese. PubMed PMID: 9162969.
4: Gether U, Lowe JA 3rd, Schwartz TW. Tachykinin non-peptide antagonists: binding domain and molecular mode of action. Biochem Soc Trans. 1995 Feb;23(1):96-102. Review. PubMed PMID: 7538956.
5: Lowe JA 3rd, Drozda SE, Snider RM, Longo KP, Zorn SH, Jackson ER, Morrone J, McLean S, Bryce DK, Bordner J, et al. Discovery of CP-96,345 and its characterization in disease models involving substance P. Regul Pept. 1993 Jul 2;46(1-2):20-3. Review. PubMed PMID: 7692490.
6: Henry JL. Participation of substance P in spinal physiological responses to peripheral aversive stimulation. Regul Pept. 1993 Jul 2;46(1-2):138-43. Review. PubMed PMID: 7692482.
7: Dougherty PM, Palecek J, Zorn S, Willis WD. Combined application of excitatory amino acids and substance P produces long-lasting changes in responses of primate spinothalamic tract neurons. Brain Res Brain Res Rev. 1993 May-Aug;18(2):227-46. Review. PubMed PMID: 7687919.

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